molecular formula C11H7ClN2O B8686214 1-Chloro-4-(prop-2-ynyloxy)phthalazine CAS No. 1217471-98-1

1-Chloro-4-(prop-2-ynyloxy)phthalazine

Cat. No. B8686214
M. Wt: 218.64 g/mol
InChI Key: SBJSMKRDHUPWSL-UHFFFAOYSA-N
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Patent
US09012217B2

Procedure details

To 2-propynol (3 mL) is slowly added sodium (70 mg, 3.04 mmol) followed by 1,4-dichlorophthalazine (400 mg, 2.01 mmol). The brown suspension obtained is stirred under argon for 2 min and then heated at 121-133° C. for 2 h. Excess 2-propynol is removed under vacuum, and the residue is diluted with cold water and then extracted with CHCl3 (120 mL). The extract is washed (brine) and dried. After solvent removal at reduced pressure, the residue is purified on silica gel (25% to 50% ethyl acetate/hexane) to give 66 mg (15%) of 2 as a cream solid, mp 134-136° C. IR 2882, 1404, 1292 cm−1; 1H NMR (CDCl3) δ 2.61 (t, J=2.4 Hz, 1H, C≡CH), 5.33 (d, J=2.4 Hz, 2H, CH2C≡CH), 7.94-8.04 (m, 2H, 6,7-PhthH), 8.24 (m, 5-PhthH), 8.31 ppm (m, 8-PhthH).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Yield
15%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].[Na].Cl[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([Cl:17])=[N:9][N:8]=1>>[Cl:17][C:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]([O:4][CH2:1][C:2]#[CH:3])=[N:8][N:9]=1 |^1:4|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C#C)O
Step Two
Name
Quantity
70 mg
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
127 (± 6) °C
Stirring
Type
CUSTOM
Details
is stirred under argon for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The brown suspension obtained
CUSTOM
Type
CUSTOM
Details
Excess 2-propynol is removed under vacuum
ADDITION
Type
ADDITION
Details
the residue is diluted with cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (120 mL)
WASH
Type
WASH
Details
The extract is washed (brine)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After solvent removal at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified on silica gel (25% to 50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
ClC1=NN=C(C2=CC=CC=C12)OCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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